5-Methylnonan-2-ol

Catalog No.
S15063594
CAS No.
66731-95-1
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylnonan-2-ol

CAS Number

66731-95-1

Product Name

5-Methylnonan-2-ol

IUPAC Name

5-methylnonan-2-ol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-4-5-6-9(2)7-8-10(3)11/h9-11H,4-8H2,1-3H3

InChI Key

KZTLXVUOEODDMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCC(C)O

5-Methylnonan-2-ol is an organic compound with the molecular formula C10_{10}H22_{22}O, classified as a secondary alcohol. It features a hydroxyl group (-OH) attached to the second carbon of a nonane chain, with a methyl group at the fifth position. This structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industry. The compound is characterized by its relatively high boiling point and moderate solubility in water due to the presence of the hydroxyl group, which can form hydrogen bonds with water molecules.

As a reagent.
  • Biological Research: The compound is used in studies related to metabolic pathways and enzyme interactions, contributing to our understanding of biochemical processes.
  • Fragrance and Flavor Production: Due to its pleasant odor profile, it is employed in the formulation of fragrances and flavorings in the food industry.
  • The biological activity of 5-Methylnonan-2-ol has been explored in metabolic studies and enzyme interaction research. Its structure allows it to interact with various biological molecules, influencing metabolic pathways. Although specific therapeutic effects are still under investigation, its role as a potential precursor in drug development has garnered attention due to its ability to modify biological processes through its interactions with enzymes and receptors.

    5-Methylnonan-2-ol can be synthesized through several methods:

    • Nucleophilic Substitution: One common method involves the reaction of 2-methylpentanoic anhydride with a suitable nucleophile, typically an alkyl halide, under catalytic conditions. This process allows for the formation of the desired alcohol.
    • Reduction of Ketones: The compound can also be synthesized by reducing 5-Methylnonan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Industrial Production: In industrial settings, large-scale synthesis often employs optimized catalytic systems and controlled reaction environments to maximize yield and purity.

    Studies on the interactions of 5-Methylnonan-2-ol with biological systems have revealed its ability to influence enzyme activity and metabolic pathways. The carbonyl group within its structure allows for hydrogen bonding and other interactions with proteins and nucleic acids, potentially affecting their function. Ongoing research aims to elucidate these interactions further, particularly regarding their implications in drug development and metabolic engineering.

    Several compounds share structural similarities with 5-Methylnonan-2-ol, each possessing unique properties:

    Compound NameStructure DescriptionUnique Features
    4-Methylpentan-2-oneA ketone with a similar carbon skeletonLacks the hydroxyl group; primarily used as a solvent
    5-NonanoneA straight-chain ketone without methyl substitutionSimpler structure; less functional diversity
    2-Methylpentan-2-olA branched alcohol with different positioningHigher branching leads to different physical properties
    4-Methyl-5-nonanoneA ketone derivative similar in lengthDifferent functional group leading to varied reactivity

    5-Methylnonan-2-ol is unique due to its specific secondary alcohol structure, which influences its reactivity and interactions compared to these similar compounds. Its ability to act as both a solvent and a reagent makes it particularly valuable in synthetic organic chemistry .

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    158.167065321 g/mol

    Monoisotopic Mass

    158.167065321 g/mol

    Heavy Atom Count

    11

    Dates

    Last modified: 08-11-2024

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